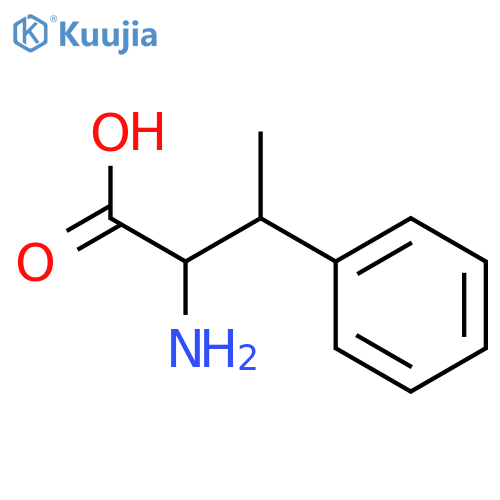

Cas no 2260-12-0 (2-amino-3-phenylbutanoic acid)

2-amino-3-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- Phenylalanine, beta-methyl-

- 2-amino-3-phenylbutanoic acid

- 2-AMINO-3-PHENYL-BUTYRIC ACID

- a-Amino-b-phenylbutyric acid

- b-Methyl-DL-phenylalanine

- b-Methylphenylalanine

- b-Phenyl-a-aminobutyric acid

- DL-2-Amino-3-phenylbutanoic acid

- Hydrocinnamicacid, a-amino-b-methyl- (6CI,7CI,8CI)

- NSC 518100

- IRZQDMYEJPNDEN-UHFFFAOYSA-N

- NSC518100

- SB36212

- CAA26012

- beta-Phenyl-alpha-aminobutyric acid

- SB36210

- 25488-27-1

- EN300-146204

- SB37869

- SB36211

- alpha-Amino-beta-phenyl butyric acid

- Hydrocinnamic acid, alpha-amino-beta-methyl-

- Phenylalanine,b-methyl-

- D-Phenylalanine, -ba--methyl-, (-ba-S)- (9CI)

- .beta.-Phenyl-.alpha.-aminobutyric acid

- F79764

- NSC-518100

- SCHEMBL180086

- (2R,3R)-2-Amino-3-phenyl-butyric acid

- (2S,3R)-2-Amino-3-phenyl-butyric acid

- Hydrocinnamic acid, .alpha.-amino-.beta.-methyl-

- .alpha.-Amino-.beta.-phenyl butyric acid

- 2260-12-0

- beta-methyl-DL-phenylalanine

- (2S,3S)-2-Amino-3-phenyl-butyric acid

- AKOS009157013

- beta-Methylphenylalanine

- Phenylalanine, .beta.-methyl-

- 2-amino-3-phenyl butanoic acid

- Z802846100

- FT-0694086

- 59905-30-5

-

- MDL: MFCD00037769

- インチ: InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)

- InChIKey: IRZQDMYEJPNDEN-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=CC=C1)C(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 179.094628657g/mol

- どういたいしつりょう: 179.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1.1

2-amino-3-phenylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-146204-0.05g |

2-amino-3-phenylbutanoic acid |

2260-12-0 | 95.0% | 0.05g |

$38.0 | 2025-03-21 | |

| Enamine | EN300-146204-5.0g |

2-amino-3-phenylbutanoic acid |

2260-12-0 | 95.0% | 5.0g |

$461.0 | 2025-03-21 | |

| Enamine | EN300-146204-0.1g |

2-amino-3-phenylbutanoic acid |

2260-12-0 | 95.0% | 0.1g |

$56.0 | 2025-03-21 | |

| Enamine | EN300-146204-2.5g |

2-amino-3-phenylbutanoic acid |

2260-12-0 | 95.0% | 2.5g |

$273.0 | 2025-03-21 | |

| Enamine | EN300-146204-2500mg |

2-amino-3-phenylbutanoic acid |

2260-12-0 | 95.0% | 2500mg |

$273.0 | 2023-09-29 | |

| Enamine | EN300-146204-250mg |

2-amino-3-phenylbutanoic acid |

2260-12-0 | 95.0% | 250mg |

$80.0 | 2023-09-29 | |

| Enamine | EN300-146204-50mg |

2-amino-3-phenylbutanoic acid |

2260-12-0 | 95.0% | 50mg |

$38.0 | 2023-09-29 | |

| A2B Chem LLC | AD22841-5g |

Phenylalanine, beta-methyl- |

2260-12-0 | 95% | 5g |

$521.00 | 2024-04-20 | |

| 1PlusChem | 1P006XQ1-50mg |

β-Methylphenylalanine |

2260-12-0 | 95% | 50mg |

$78.00 | 2025-03-21 | |

| Enamine | EN300-146204-10.0g |

2-amino-3-phenylbutanoic acid |

2260-12-0 | 95.0% | 10.0g |

$760.0 | 2025-03-21 |

2-amino-3-phenylbutanoic acid 関連文献

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

2-amino-3-phenylbutanoic acidに関する追加情報

Professional Introduction to 2-amino-3-phenylbutanoic acid (CAS No. 2260-12-0)

2-amino-3-phenylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2260-12-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring both an amino group and a phenyl substituent on a butanoic acid backbone, has garnered attention for its versatile applications in drug discovery, synthetic chemistry, and biochemical research. The unique structural attributes of 2-amino-3-phenylbutanoic acid make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The compound's structure consists of a four-carbon chain with an amino group at the second carbon and a phenyl ring attached to the third carbon. This arrangement imparts specific chemical reactivity and biological properties, making it a useful building block in medicinal chemistry. The presence of both an amino and a carboxylic acid group allows for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.

In recent years, 2-amino-3-phenylbutanoic acid has been studied for its potential role in the development of bioactive molecules. Research has highlighted its utility as a precursor in the synthesis of non-proteinogenic amino acids, which are increasingly recognized for their importance in modulating biological pathways. These modified amino acids can serve as key components in peptidomimetics and other innovative drug candidates designed to interact with biological targets in unique ways.

One particularly intriguing area of research involves the incorporation of 2-amino-3-phenylbutanoic acid into peptide-like structures that mimic natural peptides but exhibit enhanced stability or altered bioavailability. Such mimetics are being explored for their potential applications in treating various diseases, including neurodegenerative disorders and inflammatory conditions. The phenyl group in 2-amino-3-phenylbutanoic acid contributes to hydrophobic interactions, which can be exploited to optimize the binding affinity and selectivity of these synthetic peptides.

Moreover, the compound has shown promise in the field of enzyme inhibition. The specific spatial arrangement of functional groups in 2-amino-3-phenylbutanoic acid allows it to act as a substrate or inhibitor for certain enzymes. This property is particularly relevant in the development of enzyme-targeted therapies, where precise molecular interactions are critical for therapeutic efficacy. Researchers have leveraged this characteristic to design inhibitors for enzymes involved in metabolic pathways and signal transduction cascades.

The synthesis of 2-amino-3-phenylbutanoic acid itself is an area of active interest. Modern synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. Advances in catalytic processes and green chemistry principles have further enhanced the sustainability of its synthesis, reducing waste and energy consumption while maintaining high yields.

In academic research, 2-amino-3-phenylbutanoic acid continues to be a subject of investigation due to its structural versatility. Studies have explored its role as a chiral building block, with implications for asymmetric synthesis and the development of enantiomerically pure drugs. The ability to manipulate stereochemistry at multiple points within its structure offers chemists significant flexibility in designing molecules with desired pharmacokinetic profiles.

The compound's potential extends beyond pharmaceutical applications into materials science and biotechnology. Its unique chemical properties make it suitable for use in polymer chemistry, where it can contribute to the development of novel materials with enhanced functionality. Additionally, researchers are exploring its use in biosensors and diagnostic tools, where its ability to interact with biological molecules can be harnessed for detecting specific analytes.

As our understanding of molecular interactions grows, so does the appreciation for compounds like 2-amino-3-phenylbutanoic acid that serve as foundational elements in chemical biology. The integration of computational modeling with experimental chemistry has accelerated the discovery process, allowing researchers to predict and validate the potential applications of such molecules more efficiently than ever before.

In conclusion, 2-amino-3-phenylbutanoic acid (CAS No. 2260-12-0) represents a cornerstone compound in modern chemical research. Its structural features enable diverse applications across multiple disciplines, from drug development to advanced materials science. As ongoing research continues to uncover new possibilities for this versatile molecule, its significance is likely to grow even further, solidifying its place as an indispensable tool in scientific innovation.

2260-12-0 (2-amino-3-phenylbutanoic acid) 関連製品

- 4599-47-7(H-DL-Phe(4-Me)-OH)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 63-91-2(L-Phenylalanine)

- 149597-92-2((S)-2-Amino-3,3-diphenylpropanoic acid)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 149597-91-1(3,3-Diphenyl-D-alanine)

- 114926-37-3(3-Methyl-L-phenylalanine)

- 114926-39-5((R)-2-Amino-3-(m-tolyl)propanoic acid)

- 673-06-3(D-Phenylalanine)

- 150-30-1(DL-3-Phenylalanine)